molecular formula C10H7F3N2O3 B3077296 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione CAS No. 1046113-24-9

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione

Cat. No.: B3077296
CAS No.: 1046113-24-9
M. Wt: 260.17 g/mol
InChI Key: CZTRXHWGYJHPJB-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione (CAS: 1046113-24-9) is a high-purity hydantoin derivative of significant interest in scientific research, with a molecular weight of 260.17 g/mol and the molecular formula C10H7F3N2O3 . This compound is characterized by an imidazolidine-2,4-dione core substituted at position 5 with a 2-(trifluoromethoxy)phenyl group, a structural feature that enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development . Its primary research applications are in medicinal chemistry and proteomics . Preliminary studies suggest its structural framework exhibits potential anticancer activity , showing cytotoxic effects against certain cancer cell lines, and antimicrobial properties against Gram-positive bacterial strains . In proteomics, it serves as a specialty product to study protein interactions and functions, and it has been investigated as a potential inhibitor for specific enzymes, including certain kinases, which is crucial for understanding metabolic pathways and disease mechanisms . The general mechanism of action for hydantoin derivatives involves interaction with specific molecular targets, such as enzymes or receptors, where the imidazolidine-2,4-dione core can engage with active sites, leading to inhibition or modulation of biological activity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access exclusive data, including characterization and synthetic route information, upon inquiry.

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)18-6-4-2-1-3-5(6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTRXHWGYJHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of 2-(trifluoromethoxy)aniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Medicinal Chemistry

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is primarily explored for its potential therapeutic applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents allows for further exploration in developing targeted therapies.
  • Antimicrobial Properties : Research indicates that derivatives of imidazolidines can possess antimicrobial activity. This compound's unique structure may offer new pathways for antibiotic development.

Proteomics Research

The compound is utilized as a specialty product in proteomics research, where it aids in the study of protein interactions and functions. It can serve as a probe or inhibitor for specific enzymes or proteins of interest.

  • Inhibition Studies : Research has shown that imidazolidine derivatives can act as enzyme inhibitors, which is crucial for understanding metabolic pathways and disease mechanisms.

Chemical Biology

In chemical biology, this compound is investigated for its role in chemical probes that facilitate the study of biological systems.

  • Target Identification : The compound can be employed to identify and characterize biological targets through affinity labeling techniques.

Case Study 1: Anticancer Activity

A study conducted on various imidazolidine derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In a proteomics study, researchers utilized this compound to inhibit specific kinases involved in cell signaling pathways. The results indicated a marked decrease in kinase activity, suggesting potential therapeutic applications in diseases driven by aberrant signaling.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazolidine-2,4-dione core can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazolidine-2,4-dione scaffold is highly versatile, with substituent variations dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Key Features References
5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione -OCF₃ (ortho) Ortho-substituted trifluoromethoxy group; potential steric hindrance
5-[4-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione (rac-8u) -OCF₃ (para) Para-substituted trifluoromethoxy; distinct electronic effects
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione -CH₂-C₆H₄-N(CH₃)₂ (para) Antidepressant activity (ED₅₀: 17–42 mg/kg in mice)
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione -OCHF₂ (para), -CH₃ Methyl group enhances lipophilicity; difluoromethoxy modulates polarity
(Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione Benzylidene group (C₆H₄-OH) UV absorption; ΔδC = +7.6 ppm for C-6 in Z-configuration

Key Observations :

  • Substituent Position : Ortho vs. para substitution (e.g., -OCF₃) alters steric and electronic profiles. Para-substituted analogs (e.g., rac-8u) may exhibit better solubility due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance stability and UV absorption, while electron-donating groups (e.g., -N(CH₃)₂) improve bioavailability in CNS-targeting drugs .

Physicochemical Properties

UV Absorption and Photostability
  • Derivatives like (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione (4f–4h) exhibit λmax ≈ 350–370 nm, comparable to avobenzone (λmax = 357 nm), a commercial UV filter.
  • The trifluoromethoxy group in the target compound may redshift UV absorption due to its electron-withdrawing nature, though experimental data are lacking .
NMR and Spectroscopic Data
  • In rac-8u (para-OCF₃), ¹⁹F-NMR shows δ = −57.9 ppm, while IR spectra indicate strong carbonyl absorption at 1726 cm⁻¹ .
  • Configurational isomers (Z vs. E) in benzylidene analogs cause significant ¹³C NMR shifts (ΔδC = +7.6 ppm for C-6 in Z-configuration) .

Biological Activity

5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in pharmacology.

  • Molecular Formula : C10H7F3N2O3
  • Molecular Weight : 260.17 g/mol
  • Structure : The compound features an imidazolidine ring with a trifluoromethoxy group attached to a phenyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The specifics of the synthesis can vary, but it often includes methods such as cyclization reactions involving isocyanates or related derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the trifluoromethoxy group in this compound may enhance its interaction with bacterial targets, potentially increasing its antimicrobial efficacy.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

Research has identified imidazolidine derivatives as inhibitors of LYP, which plays a crucial role in T cell receptor signaling and autoimmune diseases. Compounds structurally related to this compound have demonstrated promising inhibitory activities with IC50 values ranging from 2.85 to 6.95 μM . This suggests a potential application in treating autoimmune disorders by modulating immune responses.

Study on Antibacterial Efficacy

A study evaluating the antibacterial activity of fluorinated compounds found that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin. The incorporation of trifluoromethyl groups was noted to enhance antibacterial activity against various strains including E. coli and S. aureus. .

Cardiovascular Effects

In pharmacological evaluations, compounds similar to this compound were tested for cardiovascular effects. Notably, some derivatives induced hypotension and bradycardia in animal models, suggesting potential applications in cardiovascular therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/MIC ValuesReference
AntibacterialFluorinated Imine DerivativesMIC comparable to Ampicillin
LYP InhibitionImidazolidine DerivativesIC50 = 2.85 - 6.95 μM
Cardiovascular EffectsSimilar Imidazolidine CompoundsInduced hypotension

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via alkylation of a hydantoin (imidazolidine-2,4-dione) precursor with a trifluoromethoxy-substituted benzyl halide. For example, 5-substituted imidazolidine-2,4-diones are prepared by reacting the parent hydantoin with 2-(trifluoromethoxy)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Intermediates are purified via column chromatography and characterized using ¹H/¹³C NMR to confirm substitution patterns and UPLC-HRMS to verify molecular weight and purity .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology :

  • Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Spectroscopy : ¹H NMR (e.g., singlet at δ 10.5 ppm for NH groups) and ¹³C NMR (e.g., carbonyl signals at δ 170–175 ppm) confirm the hydantoin core.
  • Mass Spectrometry : HRMS (ESI+) matches the theoretical [M+H]⁺ ion (e.g., C₁₀H₇F₃N₂O₃⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with varying aryl substituents?

  • Methodology :

  • Solvent/Catalyst Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while catalysts like DBU improve alkylation efficiency.
  • Design of Experiments (DoE) : Factorial design (e.g., varying temperature, solvent ratio, and reaction time) identifies optimal conditions. For example, a 2³ factorial design can reduce trial runs by 50% while maximizing yield .
  • Byproduct Analysis : TLC or LC-MS monitors side reactions (e.g., over-alkylation) to adjust stoichiometry .

Q. How can computational tools aid in designing analogs of this compound?

  • Methodology :

  • Quantum Chemistry : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states for alkylation steps.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., enzymes), guiding substituent selection for bioactivity .
  • Machine Learning : QSAR models trained on existing analogs predict physicochemical properties (e.g., logP, solubility) .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Discrepancies in NMR signals (e.g., unexpected splitting) are resolved via DEPT-135 (to identify CH₂/CH₃ groups) or HSQC (to correlate ¹H-¹³C signals).
  • X-ray Crystallography : Single-crystal analysis unambiguously confirms stereochemistry and substituent positioning, as demonstrated for related hydantoins .
  • Isotopic Labeling : ¹⁹F NMR tracks trifluoromethoxy group integrity under harsh reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione
Reactant of Route 2
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5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione

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